Apoptosis Activator 2
Overview
Description
Apoptosis Activator 2 (AAII) is a cell-permeable cytochrome c caspase activator . It promotes cytochrome-c dependent oligomerization of Apaf-1 into the mature apoptosome . It induces apoptosis specifically in tumor cell lines, but not normal cell lines, with an IC50 value of about 4 µM .
Molecular Structure Analysis
Apoptosis Activator 2 has a molecular formula of C15H9Cl2NO2 and a molecular weight of 306.1 g/mol . The IUPAC name is 1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione .
Physical And Chemical Properties Analysis
Apoptosis Activator 2 has a molecular weight of 306.1 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donor count .
Scientific Research Applications
Role in Cancer and Apoptosis Mechanisms
Apoptosis Activator 2 plays a crucial role in cancer research, particularly in understanding and manipulating the apoptosis pathways in cancer cells. Apoptosis, or programmed cell death, is a key process in maintaining tissue homeostasis and its dysregulation is central to the development and progression of cancer. Research has shown that direct and selective strategies to manipulate apoptosis in cancer cells are emerging as potential therapeutic tools. For instance, recombinant human apoptosis ligand 2/tumor necrosis factor-related apoptosis-inducing ligand (rhApo2L/TRAIL) is a notable agent in this area, known for activating proapoptotic receptors DR4 and DR5, and demonstrating apoptosis induction in a range of human cancer cell lines while sparing most normal cells. This property makes it a promising candidate in cancer therapy, exhibiting antitumor activity and cooperation with certain conventional and targeted therapies (Ashkenazi, Holland, & Eckhardt, 2008).
Imaging and Detection of Apoptosis
Another significant application of Apoptosis Activator 2 is in the development of 'smart' probes for imaging apoptosis. These probes target caspases, which are crucial mediators of apoptosis, allowing for high signal-to-background ratios compared to conventional targeted contrast agents. This innovation opens possibilities for imaging intracellular targets and can be a valuable tool in monitoring therapeutic interventions and discovering new drugs that modulate apoptosis (Huang, Lee, & Chen, 2011).
Pathways and Molecular Interactions
Understanding the molecular pathways and interactions in apoptosis is also a significant application of Apoptosis Activator 2 research. Studies have identified various pathways and key proteins, such as caspases, Bcl-2 proteins, and others, that play a vital role in the apoptosis mechanism. For example, the study of BID and BIM proteins has shown that they activate BAK and BAX proteins, respectively, which affects the chemotherapy response. This knowledge is crucial for developing more effective cancer treatments (Sarosiek et al., 2013).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJPLRFGLMQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365533 | |
Record name | Apoptosis Activator 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apoptosis Activator 2 | |
CAS RN |
79183-19-0 | |
Record name | 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apoptosis Activator 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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